4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
Description
4-Bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol is a Schiff base ligand characterized by a phenolic core substituted with a bromine atom at position 4 and an imine group (-CH=N-) linked to a 2,4-dichlorophenyl moiety. The (E)-configuration of the imine double bond is critical for its geometric and electronic properties, enabling coordination with transition metals. This compound is primarily utilized in forming stable metal complexes and as a chemosensor due to its electron-withdrawing substituents (2,4-dichloro and bromo groups), which enhance Lewis acidity and metal-binding affinity .
Properties
IUPAC Name |
4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZBEZNZSHTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,4-dichloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The electronic and steric properties of Schiff base ligands are highly dependent on substituents. Below is a detailed comparison of the target compound with analogs featuring varying aryl groups:
Substituent Effects on Electronic Properties
Key Insights :
- Electron-withdrawing groups (EWG): The 2,4-dichloro substitution in the target compound significantly enhances metal coordination strength compared to mono-chloro or EDG-substituted analogs. This is attributed to increased electrophilicity at the imine nitrogen and phenolic oxygen .
- Electron-donating groups (EDG) : Methoxy-substituted analogs exhibit reduced metal-binding capacity but show promise in antioxidant applications due to radical scavenging properties .
Metal-Binding and Stability Constants
The target compound forms stable binary and ternary complexes with transition metals (Co(II), Ni(II), Cu(II), Zn(II)) in 1,4-dioxane-water medium. Stability constants (log K) for its complexes are higher than those of ligands with weaker EWGs (e.g., 4-chlorophenyl), highlighting the synergistic effect of 2,4-dichloro and bromo substituents . For example:
- Cu(II) complex stability : The target compound’s log K value exceeds that of 4-chlorophenyl analogs by ~0.5–1.0 units due to stronger σ-donation from the dichlorophenyl group.
Structural and Crystallographic Differences
- No direct crystal data is available, but analogous ligands with EWGs show π-π stacking and CH/π interactions in solid-state structures .
- 3,4-Dimethylphenyl analog: Exhibits monoclinic (P21/n) packing with a = 12.26 Å, b = 7.48 Å, c = 14.58 Å, and β = 101.58°, stabilized by van der Waals interactions .
- Sulfanyl-containing analogs : Derivatives with thioether linkages (e.g., ) form extended hydrogen-bonding networks, contrasting with the target compound’s halogen-driven interactions .
Research Findings and Trends
Synthetic Routes : The target compound is synthesized via condensation of 5-bromosalicylaldehyde with 2,4-dichloroaniline, mirroring methods for related Schiff bases .
Theoretical Studies : Density functional theory (DFT) calculations on similar ligands (e.g., HL1/HL2) predict that EWGs lower the LUMO energy, facilitating charge transfer during metal sensing .
DNA/HSA Binding : Dichloro- and bromo-substituted complexes exhibit stronger DNA interaction (via intercalation) and human serum albumin (HSA) binding compared to EDG-substituted ligands, as shown in molecular docking studies .
Biological Activity
4-Bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol is a Schiff base derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. This article will explore its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.02 g/mol. The compound features a bromine atom and dichlorophenyl group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-bromosalicylaldehyde and 2,4-dichloroaniline. This reaction is performed under reflux conditions in an organic solvent such as ethanol, yielding the desired Schiff base with high purity.
Antimicrobial Properties
Recent studies have indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism : The compound appears to inhibit cell proliferation by inducing oxidative stress and activating caspase pathways .
- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values around 25 µM .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors on cell membranes, modulating signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Bromo-2-chlorophenol | Moderate | Low |
| 2-Chloro-4-bromophenol | Low | Moderate |
| This compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
